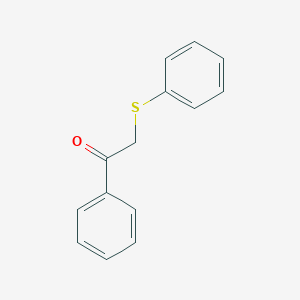

Phenacyl phenyl sulfide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16222-10-9 |

|---|---|

Molecular Formula |

C14H12OS |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

1-phenyl-2-phenylsulfanylethanone |

InChI |

InChI=1S/C14H12OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

MRLUWCIEBHJONW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |

Other CAS No. |

16222-10-9 |

Synonyms |

phenacyl phenyl sulfide |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations of Phenacyl Phenyl Sulfide and Analogues

Established Synthetic Pathways for Phenacyl Phenyl Sulfide (B99878)

The most common and well-established method for synthesizing phenacyl phenyl sulfide involves the nucleophilic substitution reaction between a phenacyl halide and a sulfur-based nucleophile like thiophenol or its corresponding thiolate salt.

The principal synthesis of this compound is achieved through the reaction of a phenacyl halide, typically phenacyl bromide, with thiophenol or a thiophenolate salt. ontosight.ai This reaction proceeds via a standard SN2 mechanism, where the sulfur atom of the thiophenol or thiolate anion acts as a nucleophile, attacking the electrophilic carbon of the methylene (B1212753) group in the phenacyl halide and displacing the halide ion. researchgate.net

The use of thiophenol often requires a base to deprotonate the thiol, generating the more nucleophilic thiophenolate anion in situ. Common bases include triethylamine (B128534) or sodium hydroxide. thieme-connect.com Alternatively, pre-formed sodium thiophenolate can be used, which can enhance compatibility with sensitive substrates by avoiding the presence of acidic protons from thiophenol. The reaction is typically carried out in a polar solvent, such as ethanol (B145695) or methanol (B129727), to facilitate the dissolution of the reactants.

Table 1: Synthesis of this compound via Alkylation

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenacyl Bromide | Thiophenol | Methanol | 25–50 | 85–92 |

This table presents data on the reaction conditions for the synthesis of this compound. Data sourced from .

While alkylation is the predominant method, alternative strategies for the synthesis of phenyl sulfides have been explored. One such method involves solid acid-catalyzed synthesis. A patented approach utilizes an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate, and a solid acid catalyst like SO₄²⁻/SnO₂-Fe₂O₃ to facilitate the reaction between benzene (B151609) derivatives and elemental sulfur. google.com This method avoids the use of traditional catalysts like anhydrous aluminum trichloride, offering a more environmentally benign route for industrial-scale production. google.com Another approach involves the reduction of diphenyl sulfoxide (B87167) to produce phenyl sulfide. google.com

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of the molecule's chemical properties for various applications. Substitutions can be introduced on either of the aromatic rings or on the methylene bridge connecting the carbonyl and sulfide groups.

Introducing substituents onto the aromatic ring of the phenacyl group is most commonly achieved by using a correspondingly substituted phenacyl halide as the starting material. researchgate.net A wide array of substituted phenacyl bromides are commercially available or can be synthesized through the bromination of the appropriate substituted acetophenone (B1666503). These substituted phenacyl bromides can then react with thiophenol or thiophenolates in a manner identical to the synthesis of the unsubstituted parent compound. researchgate.netacs.orgmdpi.com This modular approach allows for the preparation of a diverse library of this compound derivatives with various functional groups on the phenacyl ring. For instance, compounds like p-methoxyphenacyl bromide and p-chlorophenacyl bromide have been used to synthesize the corresponding substituted sulfide derivatives. researchgate.net

Similarly, substitutions on the phenyl sulfide ring are typically introduced by employing a substituted thiophenol in the initial alkylation reaction. researchgate.net The reaction of phenacyl bromide with various substituted thiophenols (or their corresponding thiolates) provides a direct route to these analogues. researchgate.net For example, reacting phenacyl bromide with p-methoxythiophenol would yield p-methoxyphenyl phenacyl sulfide. This method is versatile and allows for the incorporation of a wide range of substituents, both electron-donating and electron-withdrawing, onto the phenyl sulfide ring. The synthesis of various aryl sulfides has been achieved through coupling reactions involving substituted precursors. researchgate.netgoogle.com

Direct functionalization of the acetyl methylene group (the α-methylene position) of this compound offers another avenue for creating derivatives. researchgate.net One reported method involves the bromination of this compound itself. The reaction of this compound with bromine in chloroform (B151607) can produce 2-bromo-2-phenylthio-1-phenylethanone. researchgate.net This α-bromo derivative serves as a precursor for further modifications. For example, it can react with dialkyl sulfides to generate α-substituted-phenacyl sulfonium (B1226848) salts, thereby introducing new functional groups directly onto the methylene bridge. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₄H₁₂OS |

| Phenacyl bromide | C₈H₇BrO |

| Thiophenol | C₆H₆S |

| Sodium thiophenolate | C₆H₅NaS |

| Triethylamine | C₆H₁₅N |

| Sodium hydroxide | NaOH |

| Ethanol | C₂H₆O |

| Methanol | CH₄O |

| 1-butyl-3-methylimidazolium tetrafluoroborate | C₈H₁₅BF₄N₂ |

| Benzene | C₆H₆ |

| Sulfur | S |

| Aluminum trichloride | AlCl₃ |

| Diphenyl sulfoxide | C₁₂H₁₀OS |

| Acetophenone | C₈H₈O |

| p-Methoxyphenacyl bromide | C₉H₉BrO₂ |

| p-Chlorophenacyl bromide | C₈H₆BrClO |

| p-Methoxythiophenol | C₇H₈OS |

| p-Methoxyphenyl phenacyl sulfide | C₁₅H₁₄O₂S |

| 2-Bromo-2-phenylthio-1-phenylethanone | C₁₄H₁₁BrOS |

| Chloroform | CHCl₃ |

Preparation of Phenacyl Sulfonium Compounds and Related Structures

The synthesis of phenacyl sulfonium compounds is a versatile process that allows for the introduction of a wide range of functional groups, leading to tailored properties and reactivity. researchgate.net These compounds are not only valuable as synthetic intermediates but also exhibit potential as cationic photoinitiators. researchgate.netnih.gov

Synthesis of Phenacyl Sulfonium Salts

Phenacyl sulfonium salts are typically prepared through the reaction of a phenacyl halide, such as phenacyl bromide, with a dialkyl or aryl sulfide. researchgate.net This straightforward nucleophilic substitution reaction provides a direct route to the desired sulfonium salt. For instance, the reaction of phenacyl bromide with a dialkyl sulfide readily produces the corresponding phenacyl sulfonium bromide. researchgate.net

Alternative methods for synthesizing phenacyl sulfonium salts have also been developed. One such method involves the reaction of diazoacetophenones with alkyl aryl sulfides in the presence of a strong acid like perchloric acid. thieme-connect.de This approach offers high yields of the corresponding phenacylsulfonium salts. thieme-connect.de Another strategy employs the reaction of 2-bromo-2-phenylthio-1-phenylethanone with dialkyl sulfides to generate α-substituted-phenacyl sulfonium salts. researchgate.net

The synthesis can be adapted to introduce various substituents on the phenacyl group, the methylene bridge, or the sulfur atom, allowing for the creation of a diverse library of sulfonium salts with tailored properties. researchgate.net For example, using a functionalized dialkyl sulfide in the reaction with phenacyl bromide directly incorporates that functionality into the final sulfonium salt structure. researchgate.net

Table 1: Selected Synthetic Methods for Phenacyl Sulfonium Salts

| Starting Materials | Reagents | Product Type | Reference |

| Phenacyl bromide, Dialkyl sulfide | - | Phenacyl sulfonium bromide | researchgate.net |

| Diazoacetophenone, Alkyl aryl sulfide | Perchloric acid | Phenacylsulfonium salt | thieme-connect.de |

| 2-Bromo-2-phenylthio-1-phenylethanone, Dialkyl sulfide | - | α-substituted-phenacyl sulfonium salt | researchgate.net |

| α-(Phenylthio)acetophenone | Bromine, Aluminum chloride | α-Bromo-α-(phenylthio)acetophenone | oup.com |

| Aryl thioether | Methyl trifluoromethanesulfonate (B1224126) (MeOTf) | Aryl sulfonium salt | mdpi.com |

Generation of Stabilized Phenacyl Sulfonium Ylides

Stabilized phenacyl sulfonium ylides are crucial reactive intermediates in organic synthesis, often generated in situ from their corresponding sulfonium salts. rsc.org The presence of an electron-withdrawing group, such as a carbonyl (COR), ester (COOR), or sulfonyl (SO₂R) group, on the ylide carbon atom contributes to their stability. oup.com

The most common method for generating these ylides is the deprotonation of the corresponding phenacyl sulfonium salt using a suitable base. oup.comcdnsciencepub.com For example, treating dimethyl[α-(phenylthio)phenacyl]sulfonium bromide with a base like n-butyllithium in an appropriate solvent such as tetrahydrofuran (B95107) (THF) yields the stabilized ylide, dimethylsulfonium (phenylthio)methylide. oup.com Similarly, chiral diacylmethylids can be synthesized by the acylation of a chiral sulfonium ylide precursor. cdnsciencepub.com

Recent advancements have also explored the use of photoredox catalysis to generate and utilize phenacyl sulfonium ylides. rsc.org Visible-light-induced single electron transfer (SET) oxidation of α-carbonyl sulfur ylides can generate α-carbonyl radical cations, which can then participate in various multicomponent reactions. rsc.org This photochemical approach expands the synthetic utility of phenacyl sulfonium ylides. rsc.org

Table 2: Methods for Generating Stabilized Phenacyl Sulfonium Ylides

| Precursor | Reagents/Conditions | Ylide Type | Reference |

| Dimethyl[α-(phenylthio)phenacyl]sulfonium bromide | n-Butyllithium, THF | Sulfenyl-substituted stable phenacylide | oup.com |

| Chiral sulfonium salt | Base | Chiral sulfonium ylide | cdnsciencepub.com |

| α-Carbonyl sulfur ylides | Visible light, Photocatalyst | α-Carbonyl radical cation | rsc.org |

Preparation of other related sulfonium compounds

The synthetic versatility extends to the preparation of a variety of other sulfonium compounds related to this compound. These include triarylsulfonium salts, which can be synthesized through the reaction of a diaryl sulfoxide with a phenolic ether in the presence of a strong acid. thieme-connect.de Another approach involves the activation of sulfoxides with silyl (B83357) trifluoromethanesulfonates followed by the addition of an aryl Grignard reagent, which offers a mild and widely applicable method. thieme-connect.de

Furthermore, functionalized dialkyl sulfides can be prepared and subsequently reacted with phenacyl halides to introduce specific chromophores or other useful groups into the sulfonium salt structure. researchgate.net For instance, 9-(methylthiomethyl)anthracene can be synthesized and then used to create a phenacyl sulfonium salt bearing an anthracyl group. researchgate.net This strategy allows for the fine-tuning of the photophysical and chemical properties of the resulting sulfonium compounds. researchgate.net The synthesis of S-alkyl sulfonium salts that are not accessible through simple alkylation can be achieved via intramolecular cyclization of alkyl, (o-biaryl)-substituted sulfoxides. nih.gov

Advanced Mechanistic Investigations of Phenacyl Phenyl Sulfide Transformations

Photochemical Reaction Pathways

The photochemistry of phenacyl phenyl sulfide (B99878) is characterized by several distinct reaction pathways, primarily involving the cleavage of the carbon-sulfur bond upon absorption of light. These transformations are influenced by the solvent, the presence of other reagents, and the specific wavelength of irradiation.

Photoinduced β-Bond Cleavage Mechanisms in Acetonitrile (B52724)

In acetonitrile, the photolysis of phenacyl phenyl sulfide predominantly proceeds through the cleavage of the β-carbon-sulfur bond. acs.orgresearchgate.net Laser flash photolysis studies have shown that upon excitation, the molecule undergoes photoinduced ω-bond dissociation from its excited singlet state (S1(n,π*)). researchgate.net This cleavage results in the formation of a phenacyl radical and a phenylthiyl radical. researchgate.net The quantum yield for this radical formation in acetonitrile has been determined to be 0.15. researchgate.net The reaction is not dependent on the excitation wavelength, indicating that the cleavage occurs from a specific excited state regardless of the initial energy input. researchgate.net

Radical Cleavage Processes and Competing Photoreactions of Phenacyl Sulfides

The primary photochemical event for phenacyl sulfides is the efficient and rapid cleavage of the β C-S bond, which forms a phenacyl-thiyl radical pair. acs.orgresearchgate.net The photochemistry of various phenacyl sulfides, including phenacyl alkyl sulfides and ring-substituted phenacyl phenyl sulfides, has been studied to understand the effects of structure on this cleavage. acs.orgresearchgate.net

Upon formation, the radical pair can undergo several competing reactions. A significant portion, estimated at 60%, undergoes an in-cage reaction, leading to recombination. researchgate.net The remaining radical pairs that escape the solvent cage can be trapped. For instance, in the presence of benzenethiol, the free phenacyl radicals are trapped to form acetophenone (B1666503) as the primary product, while the sulfur-centered radicals typically yield coupling products like diphenyl disulfide. acs.orgresearchgate.net The maximum quantum yield for this β-cleavage is reported to be 0.40. researchgate.net The rate constants for cleavage are influenced by the substituents on the sulfur atom. acs.org

Table 1: Rate Constants for β-Cleavage of Various Sulfides

| Sulfide Moiety (R in PhCOCH₂-S-R) | Rate Constant (s⁻¹) |

|---|---|

| PhS | 10¹⁰ - 10¹¹ |

| MeS(O) | 6 x 10⁹ |

| BuS | 1.5 x 10⁸ |

| BuSO₂ | 1 x 10⁷ |

This table is generated based on data from kinetic studies of phenacyl sulfides. acs.org

Norrish Type II Photolytic Cleavage and In Situ Thioaldehyde Generation

This compound can undergo a Norrish Type II photolytic cleavage. researchgate.netresearchgate.net This intramolecular reaction pathway involves hydrogen abstraction, leading to the formation of acetophenone and a highly reactive thioaldehyde intermediate. researchgate.netbeilstein-journals.orglookchem.com This method has proven to be a versatile and efficient way to generate otherwise unstable thiocarbonyl compounds in situ. researchgate.netlookchem.comchemistryviews.org

The generated thioaldehydes are valuable intermediates in organic synthesis and can be trapped by various reagents. researchgate.net For example, they readily participate in [3+2] cycloaddition reactions with nitrile oxides to form 1,4,2-oxathiazoles or in thia-Diels-Alder reactions with conjugated dienes to produce sulfur-containing six-membered rings. researchgate.netresearchgate.netpnas.org This photochemical generation is considered a mild and general method, allowing for the preparation of thioaldehydes with a wide range of substituents for use in subsequent synthetic steps. lookchem.com The process has been successfully employed in domino photochemical sequences, such as a Norrish Type II fragmentation followed by a thia-Paternò-Büchi reaction to synthesize thietane (B1214591) derivatives. researchgate.net

Thermolytic Decomposition and Degradation Mechanisms

The thermal stability of this compound is limited, and it can undergo decomposition through specific bond-cleavage mechanisms, particularly in the presence of water at high temperatures.

Aquathermolysis Mechanisms and C-S Bond Cleavage

During aquathermolysis, a process involving heating in the presence of water, the carbon-sulfur bond is the most susceptible to cleavage due to its lower bond dissociation energy compared to C-H, C-C, and C-N bonds. nih.gov Studies on model compounds like cyclohexyl phenyl sulfide, which shares the C-S linkage, indicate that the degradation likely proceeds via a proton-catalyzed carbocation mechanism. nih.gov This process involves the heterolytic cleavage of the C-S bond, which can be facilitated by acidic conditions or the presence of transition metal catalysts. nih.gov Research on heavy oil degradation shows that non-conjugated C-S bonds, like the one in this compound, are more easily cleaved under aquathermolysis conditions than conjugated C-S bonds found in aromatic rings like thiophene. researchgate.net This cleavage breaks down larger molecules into smaller, more volatile fragments. researchgate.net

Reactions with Nucleophiles and Electrophiles

The structure of this compound, featuring a reactive sulfur atom and an adjacent electrophilic carbon, allows for a variety of reactions with both nucleophiles and electrophiles.

Reactions with Electrophiles: The sulfur atom in this compound is susceptible to electrophilic attack. A common reaction is its oxidation using agents like hydrogen peroxide or peracids. evitachem.com This oxidation converts the sulfide into the corresponding phenacyl phenyl sulfoxide (B87167) or, with further oxidation, phenacyl phenyl sulfone. evitachem.com

Reactions with Nucleophiles: this compound can react with nucleophiles in several ways. The synthesis of the compound itself often involves the nucleophilic attack of a thiolate, such as thiophenol, on an α-haloketone like phenacyl bromide in an SN2 reaction. evitachem.comontosight.ai The compound can also be cleaved by strong nucleophiles like metal alkoxides. osti.gov Additionally, the carbon atom adjacent to the sulfur can be a site for nucleophilic attack, leading to further functionalization of the molecule. evitachem.com The compound can also be used to prepare stabilized sulfur ylides by reaction with a base, which can then act as nucleophiles in other synthetic transformations. scispace.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetophenone |

| Dibenzoylethane |

| Benzenethiol |

| Diphenyl disulfide |

| Phenacyl alkyl sulfides |

| Phenacyl phenyl sulfoxide |

| Phenacyl phenyl sulfone |

| Thioaldehyde |

| 1,4,2-Oxathiazoles |

| Thietane |

| Cyclohexyl phenyl sulfide |

| Thiophenol |

| Phenacyl bromide |

Kinetic Studies of Reactions with Sulfur Nucleophiles

The kinetics of the nucleophilic substitution reactions between phenacyl bromide derivatives and sulfur nucleophiles, such as thiophenol and thioglycolic acid, have been investigated to elucidate the reaction mechanism. Studies involving the reaction of various substituted phenacyl bromides with these sulfur nucleophiles in methanol (B129727) reveal a process that follows second-order kinetics—first order in each reactant. The reaction proceeds via a concerted SN2 mechanism. researchgate.net

The influence of substituents on the phenyl ring of phenacyl bromide has been quantified using the Hammett equation. The correlation of reaction rates with Hammett σ values yields positive ρ (rho) values, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the transition state. This is consistent with the development of negative charge at the α-carbon in the transition state of an SN2 reaction. For instance, the reaction with thiophenol exhibits ρ values between 0.83 and 0.97, depending on the specific phenacyl bromide derivative. researchgate.net

A summary of the Hammett ρ values for these reactions is presented below.

| Phenacyl Bromide Series | Nucleophile | Temperature Range (°C) | ρ Value Range |

|---|---|---|---|

| 4-Substituted Phenacyl Bromide | Thioglycolic Acid | 30-45 | 1.21 - 1.22 |

| 4-Substituted Phenacyl Bromide | Thiophenol | 30-45 | 0.83 - 0.97 |

| 3-Nitro-4-Substituted Phenacyl Bromide | Thioglycolic Acid | 30-45 | 0.35 - 0.39 |

| 3-Nitro-4-Substituted Phenacyl Bromide | Thiophenol | 30-45 | 0.74 - 0.79 |

In a related kinetic study, the reaction of (arylthio)trimethylsilanes with phenacyl bromide was investigated. This reaction, which produces aryl phenacyl sulfides and bromotrimethylsilane, showed a remarkably large positive substituent effect (ρ = +2.2) and a large negative entropy of activation. These findings suggest a mechanism involving a 5-coordinated silicon intermediate that forms prior to the rate-determining heterolysis of the Si-S bond. researchgate.net

Nucleophilic Displacement Reactions

This compound is commonly synthesized via the nucleophilic substitution of a phenacyl halide with a thiolate. The high reactivity of α-haloketones towards nucleophiles is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon atom. thieme.denih.gov

The scope of nucleophilic displacement on phenacyl halides has been explored with a variety of sulfur-containing nucleophiles. For example, the reaction of phenacyl halides with thiocyanate (B1210189) anion (SCN⁻) provides phenacyl thiocyanate. This reaction can be efficiently catalyzed by a β-cyclodextrin-silica hybrid in water, which acts as a solid-liquid phase-transfer catalyst. This system facilitates the reaction of various phenacyl bromides (e.g., p-bromo and p-nitro substituted) with nucleophiles like thiocyanate, azide, and cyanide, leading to the desired products in good yields. researchgate.net Another method involves the indium-promoted reaction of α-bromoketones with sodium alkyl thiosulfates in aqueous media to afford phenacyl sulfides. rsc.org

The table below summarizes the results of β-cyclodextrin-silica catalyzed nucleophilic substitution on phenacyl halides in water.

| Phenacyl Bromide Substituent (Para) | Nucleophile (MY) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|

| -Br | KSCN | 2.5 | 95 | p-Bromophenacyl thiocyanate |

| -NO₂ | KSCN | 1.5 | 96 | p-Nitrophenacyl thiocyanate |

| -Br | NaN₃ | 3 | 94 | p-Bromophenacyl azide |

| -NO₂ | NaN₃ | 2 | 95 | p-Nitrophenacyl azide |

| -Br | KCN | 4 | 90 | p-Bromophenacyl cyanide |

| -NO₂ | KCN | 3 | 92 | p-Nitrophenacyl cyanide |

Reactions involving α-Metallated Sulfides

α-Metallated sulfides, which are carbanions stabilized by an adjacent sulfur atom, are potent carbon nucleophiles used in carbon-carbon bond formation. The reaction between an α-metallated sulfide and a phenacyl halide, such as phenacyl bromide, proceeds through a standard SN2 pathway. The soft α-thio carbanion preferentially attacks the electrophilic α-carbon of the phenacyl halide, displacing the halide to form a new C-C bond. arkat-usa.org

This transformation results in the formation of a β-keto sulfide, a valuable synthetic intermediate. The reaction is facilitated by the high reactivity of phenacyl halides as alkylating agents towards carbanions. researchgate.net The principle is analogous to the reaction of sulfur ylides with ketones, where a sulfur-stabilized carbanion also acts as the nucleophile. researchgate.net The generation of the α-metallated species, typically using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, is crucial to prevent side reactions. sit.edu.cn

Mechanistic Aspects of Ylide Formation and Reactivity

Formation of Ylidions through Photosensitized One-Electron Oxidation of Phenacyl Sulfonium (B1226848) Ylides

A key reactive intermediate, the "ylidion," can be generated from phenacyl sulfonium ylides through photosensitized one-electron oxidation. This process was notably investigated by Schuster and co-workers, who demonstrated that irradiating a mixture of a phenacyl sulfonium ylide and a photosensitizer, such as 9,10-dicyanoanthracene (B74266) (DCA), with light of a suitable wavelength initiates the reaction. researchgate.net

The mechanism begins with the photoexcitation of the sensitizer (B1316253) (DCA). The excited-state sensitizer then accepts an electron from the phenacyl sulfonium ylide in a single-electron transfer (SET) event. This oxidation of the ylide produces a sulfur ylide radical cation, termed an ylidion. rsc.orgresearchgate.net The fate of this highly reactive ylidion intermediate is dependent on the nature of the substituents on the sulfur atom. It can undergo cleavage to form a free radical and a cation, or it can be trapped by nucleophiles or alkenes. researchgate.net This photochemical method provides a distinct pathway to reactive intermediates that differs from the thermal chemistry of ylides.

Transformations of Phenacyl Sulfur Ylides in Photocatalytic Cycles

The ability to generate radical intermediates from phenacyl sulfur ylides using visible-light photoredox catalysis has enabled a variety of modern synthetic transformations. rsc.org In these photocatalytic cycles, the sulfur ylide can be activated through either an oxidative or reductive quenching pathway, depending on the photocatalyst and reaction conditions, to generate α-carbonyl carbon radicals.

Some notable transformations include:

Multicomponent Reactions: Chen and co-workers developed a visible-light-induced photoredox multicomponent reaction where α-carbonyl sulfur ylides react with 2-vinylanilines and sulfonyl chlorides. This process, which proceeds under redox-neutral conditions, allows for the synthesis of diverse sulfonated 2,3-disubstituted indolines. rsc.org

Hydroxyalkylation of Dienes: Phenacyl sulfur ylides can serve as a source of acyl radicals in the presence of a photocatalyst. These radicals can engage with 1,3-dienes and water in a selective 1,2-hydroxyalkylation reaction. This method achieves difunctionalization of the diene, installing both an acyl group and a hydroxyl group with high regioselectivity. Mechanistic studies suggest the reaction proceeds via a proton-coupled electron transfer to generate the key α-carbonyl radical from the sulfur ylide. arkat-usa.org

Photo-Wolff–Kischner Reaction: A photocatalytic variant of the Wolff–Kischner reaction has been developed using sulfur ylides and N-tosylhydrazones to synthesize alkenes. The mechanism involves the oxidation of the sulfur ylide to form a radical cation, which then adds to the N-tosylhydrazone, initiating a cascade that ultimately yields the alkene product. rsc.org

Theoretical and Computational Chemistry of Phenacyl Phenyl Sulfide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organosulfur compounds like phenacyl phenyl sulfide (B99878). It offers a balance between computational cost and accuracy, making it suitable for studying electronic structures, substituent effects, and reaction mechanisms. researchgate.net

DFT calculations are instrumental in elucidating the electronic landscape of phenacyl phenyl sulfide. These studies often focus on mapping the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for predicting the sites of electrophilic and nucleophilic attack. For instance, the phenacyl group, with its electron-withdrawing ketone functional group, significantly influences the molecule's electrophilicity and photoreactivity compared to simpler sulfides.

Quantum-chemical investigations on related molecules like methyl phenyl sulfide have explored the steric structure and the potential for rotation around the C(sp²)–S bond using various levels of theory, including DFT. pleiades.online These foundational studies help in understanding the conformational possibilities and electronic distribution in the broader class of aryl sulfides. The distribution of electron density, particularly the radical character at the oxygen and carbon centers in related phenacyl radicals, has also been analyzed, showing that while the visible absorption spectrum might reflect characteristics of the oxygen center, the chemical reactivity is primarily dominated by the radical character at the carbon site. cdnsciencepub.com

The introduction of substituents onto the phenyl rings of this compound can significantly alter its molecular geometry and electronic properties. Theoretical investigations have been conducted to systematically study these effects. worldscientific.comglobalauthorid.com Using DFT, researchers have analyzed derivatives of this compound with various substituents (e.g., -Br, -NH₂, -CH₃) to understand their impact on geometrical parameters like bond lengths and angles. worldscientific.com

These studies show that both electron-donating and electron-withdrawing groups can modify the charge distribution and conformation of the molecule. researchgate.net For example, electron-withdrawing groups on the phenyl ring can impact the activation energy for reactions like oxidation. The steric effects of bulky substituents, particularly in the ortho-position, can also play a significant role by hindering interactions, which in turn affects reactivity.

A theoretical study on this compound derivatives systematically explored the impact of substituents on the molecule's structure. worldscientific.com The table below summarizes the calculated changes in key NQR parameters for the ¹⁷O and ³³S nuclei, which are directly related to the electronic environment around these atoms and thus reflect structural changes.

| Substituent | ¹⁷O CQ (MHz) | ¹⁷O η | ³³S CQ (MHz) | ³³S η |

|---|---|---|---|---|

| H | -1.74 | 0.62 | 27.91 | 0.67 |

| Br | -1.80 | 0.63 | 27.75 | 0.66 |

| NH₂ | -1.81 | 0.66 | 28.46 | 0.63 |

| CH₃ | -1.82 | 0.59 | 27.75 | 0.68 |

This table presents theoretical data on the nuclear quadrupole coupling constants (CQ) and asymmetry parameters (η) for substituted this compound, as calculated by DFT methods. The values for H, Br, NH₂, and CH₃ substituents are illustrative of the data found in the cited literature. worldscientific.com

Computational chemistry provides a framework for analyzing the step-by-step mechanism of chemical reactions, including the identification of transition states and the calculation of energy barriers. smu.edu For phenacyl sulfides, DFT calculations have been employed to investigate photoreactions. One such study demonstrated that upon irradiation, phenacyl sulfide can undergo a Norrish II type cleavage to produce a thioaldehyde intermediate. nih.gov

This intermediate can then participate in further reactions, such as a thia-Diels-Alder reaction. DFT calculations simulated the potential energy surface for this subsequent cycloaddition, revealing an asynchronous concerted mechanism with a calculated reaction barrier of 11.63 kcal/mol. nih.gov Such studies are crucial for understanding and predicting the outcomes of complex reaction sequences. osti.gov

Furthermore, computational analyses have shed light on the catalytic oxygenation of this compound. DFT studies suggest that electron-withdrawing groups on the phenyl ring lower the activation energy for oxidation. In the context of the degradation of sulfur-containing compounds, DFT has been used to study the cleavage of C–S bonds in related model compounds like cyclohexyl phenyl sulfide, showing that catalysts like transition-metal ions can significantly lower the energy barriers for hydrolysis. nih.gov

| Reaction | Intermediate/Transition State | Calculated Energy Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| Intramolecular H-shift (Norrish II) | Biradical Species | 5.82 | DFT |

| thia-Diels-Alder Cycloaddition | Concerted Transition State | 11.63 | DFT |

This table summarizes computationally determined energy barriers for key steps in the photoreaction of phenacyl sulfide derivatives. nih.gov

Nuclear Quadrupole Resonance (NQR) Parameters Analysis

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that provides information about the electric field gradient (EFG) at a nucleus. wikipedia.orgnsf.gov The EFG is highly sensitive to the local electronic environment, making NQR a precise probe of chemical bonding and molecular structure. mdpi.com Theoretical calculations, particularly DFT, can predict NQR parameters such as the nuclear quadrupole coupling constant (CQ) and the asymmetry parameter (η).

For this compound and its derivatives, theoretical studies have calculated the ¹⁷O and ³³S NQR parameters. researchgate.networldscientific.com These calculations were performed using various methods, with DFT being identified as the most effective for predicting these parameters. researchgate.networldscientific.com The results indicated clear trends in the CQ and η values for the ¹⁷O and ³³S nuclei depending on the nature of the substituent on the phenyl ring. For the ¹⁷O nucleus, the CQ value was found to increase in the order of H > Br > NH₂ > CH₃. For the ³³S nucleus, the CQ value increased in the order of NH₂ > H > Br ≈ CH₃. worldscientific.com This demonstrates a direct correlation between the electronic influence of the substituent and the EFG at the oxygen and sulfur atoms.

Correlation between Electronic Properties and Reactivity

A primary goal of theoretical chemistry is to establish a correlation between the calculated electronic properties of a molecule and its observed chemical reactivity. For this compound derivatives, a clear link has been established.

DFT studies show that electron-withdrawing groups on the phenyl ring lower the energy of the LUMO, increasing the electrophilicity at the sulfur atom and accelerating nucleophilic attack. This theoretical prediction is supported by kinetic studies. For example, the reaction rates of substituted phenacyl bromides with sulfur nucleophiles like thiophenol have been shown to correlate well with Hammett substituent constants (σ). researchgate.net A positive ρ value in these correlations indicates that the reaction is facilitated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state. researchgate.netresearchgate.net Conversely, electron-donating groups increase the electron density and can enhance reactivity towards electrophiles. researchgate.net

A comparative study using Hammett constants for reactions involving this compound derivatives revealed a linear free-energy relationship, with an R² value of 0.92, between the electronic nature of the substituent and the reaction rate. This demonstrates a strong correlation where the electronic effects quantified by computational methods translate directly into predictable changes in chemical reactivity.

Spectroscopic Characterization Techniques in Advanced Research

Application of Time-Resolved Spectroscopy (e.g., Laser Photolysis, Time-Resolved EPR)

Time-resolved spectroscopy has been pivotal in understanding the photochemical pathways of phenacyl phenyl sulfide (B99878). Laser flash photolysis studies have revealed that upon UV irradiation, the molecule undergoes rapid transformations.

One of the primary photochemical events is the Norrish Type II reaction, where phenacyl phenyl sulfide undergoes cleavage to generate highly reactive thioaldehydes. researchgate.net Time-resolved spectroscopic experiments have been used to demonstrate this process, which is a key step in reactions like the thia-Diels-Alder reaction. researchgate.netacs.org In these experiments, the irradiation of 2-(benzylthio)-1-phenylethan-1-one, a phenacyl sulfide derivative, with a 355 nm laser pulse leads to the formation of its excited singlet state (S1). This excited state then undergoes an intramolecular gamma-hydrogen transfer to the oxygen atom, forming a biradical intermediate which subsequently cleaves at the C-S bond to yield benzothialdehyde. acs.orgnih.gov

Laser photolysis studies on this compound in acetonitrile (B52724) have also been conducted to investigate the β-bond cleavage. acs.org Furthermore, research on related structures like p-benzoylbenzyl phenyl sulfide (BBPS) using time-resolved EPR and laser photolysis has provided insights into photoinduced ω-bond dissociation from higher excited triplet states. colab.wsresearchgate.net Time-resolved EPR spectroscopy has confirmed the formation of triplet excited states in similar phenacyl derivatives. rsc.org These advanced techniques are crucial for observing short-lived radical intermediates and understanding the spin dynamics of photochemical reactions. acs.org For instance, studies on methoxy-substituted phenacyl radicals, generated from the photolysis of α-bromoacetophenones, show that their reactivity is dominated by the radical character at the carbon site. cdnsciencepub.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound and its derivatives. While standard ¹H and ¹³C NMR confirm the basic molecular framework, advanced NMR techniques provide deeper structural insights.

¹H NMR spectroscopy is used to identify the different proton environments within the molecule. For this compound, the methylene (B1212753) protons adjacent to the sulfur atom and the carbonyl group typically appear as a singlet, while the protons on the two phenyl rings show complex multiplets in the aromatic region. ¹³C NMR spectroscopy complements this by providing the chemical shifts for all unique carbon atoms, including the characteristic carbonyl carbon and the carbons of the phenyl rings. researchgate.net For example, in a study involving a phenacyl sulfide-capped polymer, the resonance of the phenacyl carbonyl carbon was observed at δ = 194.07 ppm. researchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. ipb.pt For instance, HMBC can reveal long-range couplings between protons and carbons, helping to piece together the connectivity of the molecular fragments. NOESY experiments can establish the spatial proximity of different protons, which is crucial for determining stereochemistry in chiral derivatives or the conformation of the molecule in solution. ipb.pt The differentiation of isomers and the full assignment of molecules containing multiple nitrogen or sulfur atoms often rely on the combined use of these advanced NMR methods. ipb.pt

| ¹H NMR Data for this compound | |

| Assignment | Chemical Shift (δ) in ppm |

| Aromatic Protons | 7.4 (m, 5H) |

| Aromatic Protons | 7.8 (d, 2H) |

| Methylene Protons (-SCH₂-) | 4.3 (s, 2H) |

Data sourced from a representative spectrum in CDCl₃.

| ¹³C NMR Data for a Phenacyl Sulfide Moiety | |

| Assignment | Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | 194.07 |

| 1,4,2-Oxathiazole Ring Carbon (post-reaction) | 86.41 |

Data from a study on a phenacyl sulfide-capped polymer, showing the shift upon reaction. researchgate.net

UV-Vis Spectroscopic Studies of Reaction Intermediates and Photoproducts

UV-Vis spectroscopy is a powerful tool for monitoring the photochemical reactions of this compound and identifying the resulting intermediates and final products. The parent molecule itself has characteristic absorption bands in the UV region. nih.govkopflab.org

During photolysis, changes in the UV-Vis absorption spectrum provide real-time information about the progress of the reaction. For example, upon irradiation at 355 nm, the characteristic absorption bands of a phenacyl sulfide derivative were observed to decrease, while a new signal appeared at 314 nm. nih.gov This new band was identified as belonging to the photoproduct acetophenone (B1666503), which has known absorption maxima at 242, 277, and 314 nm. researchgate.netacs.org This confirms that a Norrish type II reaction pathway is active. acs.org

In the context of the thia-Diels-Alder reaction, UV-Vis spectroscopy can also be used to detect the formation of the final cycloadduct. When a mixed solution containing the phenacyl sulfide precursor, an alcohol, and a catalyst was photoexcited, new absorbances at 233, 278, and 283 nm were observed, signaling the formation of the desired product. nih.gov The primary photoproduct in other derivative studies has been noted to have an absorption maximum around 500 nm. muni.cz These studies demonstrate the utility of UV-Vis spectroscopy not just for static characterization but as a dynamic probe of reaction pathways.

| UV-Vis Absorption Data for this compound and Related Photoproducts | |

| Compound/Intermediate | Absorption Maxima (λmax) in nm |

| Phenacyl Sulfide Derivative (pre-irradiation) | 280, 338 |

| Acetophenone (Photoproduct) | 242, 277, 314 |

| Thia-Diels-Alder Product | 233, 278, 283 |

Data compiled from steady-state photolysis experiments in DCM. acs.orgnih.gov

Mass Spectrometry (beyond basic identification)

Mass spectrometry (MS) offers capabilities far beyond simple molecular weight confirmation, providing detailed structural information through fragmentation analysis and enabling the tracking of complex reaction pathways. mdpi.com For this compound, advanced MS techniques like Electrospray Ionization (ESI-MS) and tandem MS (MS/MS) are particularly informative. researchgate.netnih.gov

In studies of photochemical reactions, ESI-MS has been used to monitor the conversion of reactants to products over time. For instance, the photoligation of a phenacyl sulfide-capped polymer was followed by ESI-MS, which showed a complete shift from the starting material's mass-to-charge ratio ([1 + Na]⁺) to that of the cycloaddition product ([6 + Na]⁺) after 30 minutes of irradiation. researchgate.net This allows for kinetic analysis of the reaction. researchgate.net

Fragmentation analysis provides a fingerprint of the molecule's structure. While specific high-resolution fragmentation data for this compound is not widely published, the expected fragmentation patterns can be inferred from the behavior of ketones and sulfides. libretexts.orgnih.gov Key fragmentation pathways would likely include:

α-cleavage next to the carbonyl group, leading to the loss of the PhS-CH₂• radical or the PhCO• radical.

Cleavage of the C-S bond, generating a phenacyl cation (PhCOCH₂⁺, m/z 119) or a phenylthio cation (PhS⁺, m/z 109).

The McLafferty rearrangement is not possible for this compound itself but can occur in derivatives with appropriate gamma-hydrogens.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of fragments and products, as demonstrated in the characterization of various sulfoxides where calculated and found m/z values were matched with high precision. rsc.org

| Anticipated Mass Spectrometry Fragments for this compound | |

| Fragment Ion | Structure |

| Molecular Ion | [C₁₄H₁₂OS]⁺• |

| Phenacyl Cation | [C₆H₅COCH₂]⁺ |

| Benzoyl Cation | [C₆H₅CO]⁺ |

| Phenylthio Cation | [C₆H₅S]⁺ |

| Phenyl Cation | [C₆H₅]⁺ |

This table represents predicted fragmentation based on the general principles of mass spectrometry for ketones and sulfides. libretexts.orgnih.gov

Derivatives of Phenacyl Phenyl Sulfide: Synthesis and Reactivity Profiles

Substituted Phenacyl Phenyl Sulfide (B99878) Derivatives

The synthesis of aryl and alkyl substituted phenacyl phenyl sulfides is most commonly achieved through the nucleophilic substitution of a substituted phenacyl halide with a corresponding thiophenol or alkyl thiol. A typical procedure involves reacting a substituted phenacyl bromide with a substituted thiophenol in the presence of a base. ontosight.aiacs.org For instance, the reaction of phenacyl bromide with thiophenol in methanol (B129727) at reflux for three hours affords phenacyl phenyl sulfide in high yields. A modified approach utilizes sodium thiophenolate, which can enhance compatibility with sensitive substrates.

The introduction of substituents on the aryl rings or the alkyl portion of the sulfide can significantly influence the reactivity of the molecule. Electron-withdrawing groups on the phenacyl moiety can increase the acidity of the α-methylene protons, facilitating enolate formation and subsequent reactions. Conversely, electron-donating groups can modulate the nucleophilicity of the sulfide.

The reactivity of these analogues is diverse. For example, substituted phenacyl aryl sulfides can undergo Vilsmeier reaction of their 2,4-dinitrophenylhydrazones to form 1-(2,4-dinitrophenyl)-3-aryl-4-(arylsulfanyl)-1H-pyrazoles. researchgate.net This highlights their utility as precursors for heterocyclic synthesis. Furthermore, derivatives of benzyl (B1604629) phenyl sulfide have been investigated for their antimicrobial properties.

Table 1: Synthesis of Substituted this compound Analogues

| Phenacyl Halide/Precursor | Thiol/Sulfide | Base/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference(s) |

| Phenacyl bromide | Thiophenol | - | Methanol | Reflux, 3h | This compound | 85-92 | |

| Phenacyl bromide | Sodium thiophenolate | NaOH (to form thiophenolate) | Ethanol (B145695) | 60°C, 6h | This compound | 78-85 | |

| Substituted phenacyl bromides | Substituted thiophenols | Triethylamine (B128534) | Ethanol | Stirring, 2h | Substituted phenacyl aryl sulfides | Not specified | researchgate.net |

| Chloroacetonitrile | 3-Phenylquinoxaline-2(1H)-thione | Triethylamine | Ethyl alcohol | Reflux, 12h | 2-(3-Phenylquinoxalin-2-ylsulfanyl)acetonitrile | 73-81 | acs.org |

| Phenacyl chloride | 3-Phenylquinoxaline-2(1H)-thione | Triethylamine | Ethyl alcohol | Reflux, 12h | 2-(3-Phenylquinoxalin-2-ylsulfanyl)-1-phenylethanone | 73-81 | acs.org |

The this compound scaffold can be elaborated to include additional heteroatoms, leading to the formation of various heterocyclic systems. These derivatives are often synthesized by reacting a functionalized this compound or a related precursor with a suitable reagent containing the desired heteroatom(s).

A prominent example is the synthesis of thiazole (B1198619) derivatives. Substituted phenacyl bromides react with thiourea (B124793) or substituted thioureas in what is known as the Hantzsch thiazole synthesis. acs.orgnih.gov For instance, the reaction of phenacyl bromide with thiosemicarbazide (B42300) followed by cyclization can yield aminothiazole derivatives. nih.gov Similarly, reaction with pyrazoline N-thioamide derivatives in refluxing ethanol leads to the formation of thiazolyl-pyrazoline hybrids. acs.orgnih.gov

The synthesis of quinoxaline (B1680401) derivatives has also been reported. The reaction of phenacyl bromides with o-phenylenediamine (B120857) can lead to the formation of quinoxalines. researchgate.net Furthermore, 3-phenylquinoxaline-2(1H)-thione can be S-alkylated with phenacyl chloride in the presence of triethylamine to yield the corresponding heteroatom-containing phenacyl sulfide derivative. acs.org These reactions demonstrate the utility of this compound analogues as building blocks for constructing complex heterocyclic molecules with potential biological activities.

Table 2: Synthesis of Heteroatom-Containing Derivatives

| This compound Analogue/Precursor | Reactant | Catalyst/Conditions | Product Class | Reference(s) |

| Substituted phenacyl bromides | Pyrazoline N-thioamide derivatives | Reflux in ethanol, 2h | Thiazolyl-pyrazoline hybrids | acs.orgnih.gov |

| Phenacyl bromide | Thiosemicarbazide | NaOH/Ethanol, 70°C | Thiazole derivatives | nih.gov |

| 3-(5-chloro/methylthiophen-2-yl)-5-(4-fluorophenyl)-1-thiocarbamoyl-2-pyrazoline | Phenacyl bromide | Reflux in ethanol, 6h | Thiophene coupled thiazolyl-pyrazoline hybrids | acs.org |

| 3-Phenylquinoxaline-2(1H)-thione | Phenacyl chloride | Triethylamine, reflux in ethanol, 12h | S-alkylated quinoxaline | acs.org |

Phenacyl Sulfonium (B1226848) Salts and Ylides

The sulfur atom in this compound can be alkylated to form phenacyl sulfonium salts. These salts are important intermediates in organic synthesis, particularly for the in-situ generation of the corresponding sulfonium ylides upon treatment with a base.

Phenacyl sulfonium ylides are valuable reagents in cycloaddition reactions. As 1,3-dipoles, they can react with various dipolarophiles to construct five-membered rings. For example, stabilized isoquinolinium N-ylides undergo [3+2] cycloaddition with vinyl sulfonium salts to afford pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.govacs.org The reaction of N-cyanomethylisoquinolinium chloride with 2-benzylidene-1,3-indanedione in the presence of a base can lead to spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. nih.gov

The reactivity of sulfonium ylides extends to other types of cycloadditions as well. For instance, they can undergo formal [2+1] and [4+1] cycloaddition reactions. mdpi.com A common reaction is the Johnson–Corey–Chaykovsky reaction, where a sulfonium ylide reacts with a carbonyl compound to form an epoxide. mdpi.com

In recent years, phenacyl sulfonium salts and ylides have gained significant attention as precursors for generating α-carbonyl radicals under visible-light photoredox catalysis. rsc.orgacs.orgprinceton.edu The C–S bond of a phenacyl sulfonium salt can undergo homolytic cleavage upon irradiation with UV light to form a phenacyl radical. rsc.org More synthetically useful methods involve the use of a photocatalyst. For example, Ru(bpy)₃²⁺ can catalyze the reduction of phenacyl sulfonium salts in the presence of a reductant. acs.org

These photochemically generated phenacyl radicals can participate in various transformations. A key application is in multicomponent reactions. For instance, a visible-light-induced photoredox reaction between α-carbonyl sulfur ylides, 2-vinylanilines, and sulfonyl chlorides can produce sulfonated 2,3-disubstituted indolines. rsc.org The mechanism involves the single-electron transfer (SET) oxidation of the sulfur ylide by a photo-excited photocatalyst to generate an α-carbonyl radical cation. rsc.org Similarly, phenacyl sulfonium salts can be used in photoredox-catalyzed hydroxyalkylation of alkenes. rsc.org

Table 3: Reactivity of Phenacyl Sulfonium Salts and Ylides

| Substrate | Reaction Type | Catalyst/Conditions | Product Type | Reference(s) |

| Phenacyl sulfonium salt | Radical generation | UV light irradiation | Phenacyl radical | rsc.org |

| Phenacyl sulfonium salt | Reduction | Ru(bpy)₃²⁺, 1,4-dihydropyridine | Acetophenone (B1666503) | acs.org |

| α-Carbonyl sulfur ylide, 2-vinylaniline, sulfonyl chloride | Multicomponent reaction | Visible light, *Ru(II) complex | Sulfonated 2,3-disubstituted indoline | rsc.org |

| Phenacyl sulfur ylide, N-tosylhydrazone | Photo-Wolff–Kischner reaction | Photocatalyst, base | Alkene | rsc.org |

| Vinyl sulfonium salt, alcohol | Photoinduced cycloaddition | Et₃N·3HF, CF₃CH₂OH–CH₂Cl₂ | Oxetane | rsc.org |

Phenacyl Sulfoxides and Sulfones

Oxidation of the sulfide moiety in this compound provides access to phenacyl sulfoxides and phenacyl sulfones. These oxidized derivatives exhibit distinct reactivity profiles compared to the parent sulfide.

The synthesis of phenacyl sulfoxides is typically achieved by the controlled oxidation of this compound. Common oxidizing agents include hydrogen peroxide and peracids. evitachem.com Asymmetric sulfoxidation can be achieved using chiral catalysts, such as chiral vanadium complexes, to produce enantiomerically enriched sulfoxides. evitachem.comresearchgate.net

Further oxidation of phenacyl sulfoxides, or more vigorous oxidation of the parent sulfide, yields phenacyl sulfones. sciencehub.eg Phenyl sulfonylacetophenone can be synthesized by the reaction of sodium benzenesulfinate (B1229208) with phenylacetylene (B144264) in the presence of ferric chloride and dipotassium (B57713) peroxodisulfate. sciencehub.eg

The reactivity of these oxidized derivatives is influenced by the electron-withdrawing nature of the sulfinyl and sulfonyl groups. Phenacyl sulfoxides can undergo thermolytic elimination to generate α-keto sulfines, which are reactive intermediates in [2+3] cycloaddition reactions for the synthesis of thiazole-5-thiones. thieme-connect.com Phenacyl sulfones are stable compounds that can participate in various carbon-carbon bond-forming reactions. For example, they can undergo Michael addition reactions. sciencehub.eg

Table 4: Synthesis and Reactivity of Phenacyl Sulfoxides and Sulfones

| Starting Material | Reagent/Catalyst | Product | Reaction Type | Reference(s) |

| This compound | Hydrogen peroxide/Peracids | Phenacyl phenyl sulfoxide (B87167) | Oxidation | evitachem.com |

| This compound | Chiral Vanadium(IV) complexes, ClO₂ or H₂O₂ | Chiral phenacyl phenyl sulfoxide | Asymmetric Sulfoxidation | researchgate.net |

| This compound/Phenacyl phenyl sulfoxide | Stronger oxidizing agents | Phenacyl phenyl sulfone | Oxidation | sciencehub.eg |

| Sodium benzenesulfinate, Phenylacetylene | FeCl₃, K₂S₂O₈ | Phenyl sulfonylacetophenone | Sulfone synthesis | sciencehub.eg |

| Phenacyl sulfoxide | Heat | α-Keto sulfine | Thermolytic elimination | thieme-connect.com |

| Phenyl sulfonylacetophenone | 3-Methylbut-3-en-2-one, NaOMe | Michael adduct | Michael addition | sciencehub.eg |

Synthesis and Transformation Studies

The synthesis of this compound derivatives typically begins with the reaction of a substituted phenacyl halide (commonly bromide) with a thiophenolate. ontosight.ai This nucleophilic substitution reaction is a robust method for forming the core structure. ontosight.ai For instance, the reaction of phenacyl bromide with thiophenol in the presence of a base readily yields this compound. ontosight.ai

Further transformations of these derivatives often target the active methylene (B1212753) group or involve the carbonyl functionality to construct more complex heterocyclic systems. Research has shown that this compound derivatives are valuable precursors for a variety of heterocyclic compounds.

Synthesis of Heterocyclic Derivatives:

Thiazoles: Substituted phenacyl bromides can be reacted with thioamides or thioureas to produce a wide array of thiazole derivatives. researchgate.netcsic.es This reaction, known as the Hantzsch thiazole synthesis, involves the nucleophilic attack of the thioamide's sulfur on the α-carbon of the phenacyl bromide, followed by cyclization and dehydration. csic.es The use of nanocatalysts like TiO2 has been shown to facilitate this transformation. researchgate.net

Pyrazoles: Pyrazole derivatives have been synthesized from the azines of substituted phenacyl aryl sulfides. researchgate.net Additionally, substituted phenacyl bromides can react with pyrazole-3-carbothioamides in a cyclocondensation reaction to yield complex pyrazolyl-thiazole hybrids. tandfonline.com

1,3,4-Thiadiazoles: Novel 1,3,4-thiadiazole (B1197879) scaffolds have been synthesized linked to substituted phenacyl derivatives, demonstrating the utility of this class of compounds in creating diverse molecular architectures.

Sulfonium Salts and Ylides: The reaction of phenacyl bromides with dialkyl sulfides produces phenacyl sulfonium salts. These salts are precursors to stabilized sulfonium ylides, which are important intermediates in various synthetic transformations. Recent studies have explored the photoredox transformations of phenacyl sulfur ylides for the construction of C-C, C-N, and C-O bonds.

Below is a table summarizing selected synthetic transformations of this compound and its precursors.

| Precursor(s) | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Phenacyl bromide, Thiophenol | Base | This compound | ontosight.ai |

| Substituted Phenacyl Bromides, Thioamides/Thioureas | Hantzsch synthesis conditions (e.g., TiO2 nanocatalyst) | Thiazole derivatives | researchgate.netcsic.es |

| Azines of Phenacyl Aryl Sulfides | Reaction conditions for cyclization | Pyrazole derivatives | researchgate.net |

| Substituted Phenacyl Bromides, Dialkyl Sulfides | Nucleophilic substitution | Phenacyl sulfonium salts | |

| Phenacyl Sulfonium Salts | Base | Phenacyl Sulfur Ylides | |

| 2-Mercaptobenzoic acid, Substituted Phenacyl Bromides | Triethylamine | 2-Aroylbenzo[b]thiophen-3-ols | tandfonline.com |

Oxidative Transformations

The sulfur atom in this compound and its derivatives is susceptible to oxidation, typically yielding the corresponding sulfoxides and, under more forcing conditions, sulfones. This transformation is significant for modifying the electronic properties and steric profile of the molecule and is a key step in the synthesis of chiral sulfoxides.

The oxidation of phenacyl sulfides to sulfoxides can be achieved using various oxidizing agents. nih.gov Common reagents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA), with reported laboratory-scale yields ranging from 75% to 92%. nih.gov The reaction is typically performed in polar aprotic solvents like dichloromethane (B109758) or methanol. nih.gov Care must be taken to control the stoichiometry and reaction conditions to prevent overoxidation to the sulfone. nih.gov

Catalytic Oxidation:

Several catalytic systems have been developed for the efficient and selective oxidation of sulfides.

Diruthenium Catalysts: Diruthenium complexes, such as Ru₂(OAc)₄Cl, have been used to catalyze the aerobic oxygenation of this compound. nih.gov These catalysts activate molecular oxygen, and studies have shown that electron-withdrawing groups on the phenyl ring can lower the activation energy for this oxidation, achieving yields of up to 78% for the sulfoxide. nih.gov

Titanosilicate Zeolites: Titanosilicate zeolites have been demonstrated as effective catalysts for the oxidation of diphenyl sulfide (a related compound) using hydrogen peroxide, producing both the sulfoxide and sulfone. csic.es

Magnetic Nanocatalysts: A novel magnetic nanocatalyst, ZnFe₂O₄@SiO₂@L-lysine@SO₃H, has shown excellent activity in the oxidation of various sulfides to sulfoxides under green conditions.

Asymmetric Oxidation:

The synthesis of chiral sulfoxides from prochiral sulfides is a significant area of research. Asymmetric oxidation of this compound derivatives has been achieved using chiral catalysts.

Chiral Vanadium(IV) Complexes: The asymmetric oxidation of this compound using chiral vanadium(IV) complexes has been highlighted as a method for stereoselective synthesis. nih.gov

Aluminum(salalen) Complexes: An aluminum(salalen) complex has proven to be a highly efficient catalyst for the asymmetric oxidation of sulfides, providing optically active sulfoxides in high yields and with high enantioselectivity, even at very low catalyst loadings (0.002-0.01 mol%).

The following table summarizes various oxidative transformations of this compound and related sulfides.

| Substrate | Oxidizing Agent/Catalyst | Product | Key Findings/Yield | Reference |

|---|---|---|---|---|

| Methyl Phenacyl Sulfide | Hydrogen Peroxide (H₂O₂) | Methyl Phenacyl Sulfoxide | 75-85% yield | nih.gov |

| Methyl Phenacyl Sulfide | m-Chloroperoxybenzoic acid (mCPBA) | Methyl Phenacyl Sulfoxide | 88-92% yield | nih.gov |

| This compound | Diruthenium catalyst (e.g., Ru₂(OAc)₄Cl), O₂ | Phenacyl Phenyl Sulfoxide | 78% yield under optimized conditions | nih.gov |

| Various Sulfides | H₂O₂, Aluminum(salalen) complex | Chiral Sulfoxides | High yield and high enantioselectivity | |

| Diphenyl Sulfide | H₂O₂, Titanosilicate Zeolites | Diphenyl Sulfoxide, Diphenyl Sulfone | Effective catalytic conversion | csic.es |

| Various Sulfides | H₂O₂, ZnFe₂O₄@SiO₂@L-lysine@SO₃H | Sulfoxides | Excellent catalytic activity under green conditions |

Applications in Advanced Organic Synthesis and Catalysis

Phenacyl Phenyl Sulfide (B99878) as a Synthetic Intermediate

The utility of phenacyl phenyl sulfide as a synthetic building block is primarily derived from its ability to generate highly reactive species upon stimulation, typically through photolysis. This reactivity has been harnessed for the construction of complex molecular architectures.

Generation of Highly Reactive Thiocarbonyl Intermediates (e.g., Thioaldehydes)

A significant application of this compound and its derivatives is in the generation of highly reactive thiocarbonyl intermediates, such as thioaldehydes. researchgate.net These species are typically unstable but serve as potent dienophiles and dipolarophiles in cycloaddition reactions. The primary method for their generation from phenacyl sulfides is the Norrish type II fragmentation. researchgate.netchemistryviews.org This photochemical reaction involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to cleavage of the carbon-sulfur bond and the in-situ formation of a thioaldehyde and acetophenone (B1666503). researchgate.net

This strategy provides a reliable and clean method to access transient thioaldehydes that can be immediately trapped, avoiding issues related to their isolation and handling. researchgate.net

Precursors for Heterocyclic Compound Synthesis (e.g., 1,4,2-Oxathiazoles, Thietanes)

The in-situ generation of thiocarbonyls from phenacyl sulfides provides a direct pathway to various sulfur-containing heterocyclic compounds. researchgate.net

1,4,2-Oxathiazoles: Highly reactive thioaldehydes and thioketones generated via Norrish type II photolytic cleavage of phenacyl sulfides can undergo [3+2] cycloaddition reactions with nitrile oxides. This approach has been successful in preparing a library of previously inaccessible 1,4,2-oxathiazole structures. researchgate.net

Thietanes: Phenacyl sulfides are effective precursors for the synthesis of thietane (B1214591) derivatives through a domino photochemical process. researchgate.net This involves the initial Norrish type II fragmentation to produce a transient thiocarbonyl intermediate, which then participates in a thia-Paternò-Büchi reaction—a [2+2] photocycloaddition—with an electron-deficient alkene. researchgate.net This method allows for the controlled and diastereoselective formation of the thietane core. researchgate.netbeilstein-journals.org

| Precursor | Reaction Type | Intermediate | Product | Ref. |

|---|---|---|---|---|

| Phenacyl Sulfide | Norrish Type II Fragmentation / [3+2] Cycloaddition | Thioaldehyde | 1,4,2-Oxathiazole | researchgate.net |

| Phenacyl Sulfide | Norrish Type II / Thia-Paternò-Büchi ([2+2] Photocycloaddition) | Thioaldehyde | Thietane | researchgate.net |

Role in the Synthesis of Functionalized Organic Molecules

Beyond the synthesis of sulfur-containing heterocycles, this compound and related phenacyl derivatives serve as key starting materials for a variety of other functionalized organic molecules. For instance, phenacyl azides, which can be derived from phenacyl halides, are pivotal compounds for the regiodivergent synthesis of functionalized imidazoles and pyrimidines. d-nb.infobeilstein-journals.org By modulating reaction conditions such as temperature and the presence of a base in deep eutectic solvents, either imidazole (B134444) or pyrimidine (B1678525) derivatives can be selectively obtained in good yields. d-nb.infobeilstein-journals.org

Furthermore, the core structure of this compound is found within more complex molecules used in stereoselective synthesis. For example, its derivatives have been employed in asymmetric sulfoxidation reactions. The ability to functionalize the phenacyl or phenyl rings allows for the fine-tuning of steric and electronic properties, making it a versatile scaffold in organic synthesis.

Catalytic Applications and Reagent Design

The photochemical and electrochemical properties of this compound and its derivatives, particularly its sulfonium (B1226848) salts, have led to their use in catalysis, most notably in polymerization and photoredox reactions.

Cationic Photoinitiators in Polymerization Reactions

Phenacyl sulfonium salts, derived from this compound, function as effective cationic photoinitiators. encyclopedia.pubitu.edu.tr Upon irradiation with UV light, these salts undergo photolysis, cleaving to generate reactive species that can initiate cationic polymerization of monomers like epoxides and vinyl ethers. encyclopedia.pubitu.edu.triranarze.ir

There are two primary pathways for the photolysis of phenacyl sulfonium salts:

Homolytic Cleavage: This pathway produces a phenacyl radical and a sulfur radical cation. encyclopedia.pub

Heterolytic Cleavage: This pathway results in a phenacyl cation and a diaryl sulfide. iranarze.ir

The sulfur radical cations or other generated species can react with hydrogen donors in the reaction medium to produce a strong Brønsted acid, which is the ultimate initiating species for cationic polymerization. encyclopedia.pubmdpi.com Phenacyl onium salts are advantageous as they can act as dual initiators, capable of initiating both free-radical and cationic polymerizations simultaneously. iranarze.ir

| Photoinitiator Type | Monomer Type | Initiation Mechanism | Key Reactive Species | Ref. |

|---|---|---|---|---|

| Diphenylphenacyl Sulfonium Salt | N-vinylcarbazole (NVK), Cyclohexene oxide (CHO) | Cationic Polymerization | Phenacyl Cation, Brønsted Acid | iranarze.ir |

| Phenacyl Sulfonium Salts | Epoxides, Vinyl Ethers | Cationic Polymerization | Sulfur Radical Cation, Brønsted Acid | encyclopedia.pub |

| Phenacyl Onium Salts | (Meth)acrylates, Oxiranes | Dual Radical/Cationic Polymerization | Phenacyl Radical, Cationic Species | itu.edu.triranarze.ir |

Role in Photoredox Catalysis (e.g., Alkylation, C-C/C-X Coupling)

In the field of photoredox catalysis, phenacyl sulfonium salts are recognized as effective precursors for generating α-carbonyl radicals under visible light. rsc.org Mechanistic studies have shown that upon reduction by an excited photocatalyst, these salts can generate a phenacyl radical. rsc.orgacs.org This radical can then be used in various synthetic transformations, including alkylation reactions. rsc.orgacs.org

The synergy of photoredox catalysis with transition metal catalysis, particularly nickel catalysis, has opened new avenues for C-C and C-X bond formation. chemrxiv.orgnih.gov In these dual catalytic systems, the photoredox cycle is responsible for generating radical intermediates, while the nickel catalyst facilitates the cross-coupling event. nih.govbris.ac.uksigmaaldrich.com Alkyl radicals, generated via single-electron transfer processes, can be intercepted by a low-valent nickel complex, leading to the formation of a high-valent Ni(III) species. nih.gov Subsequent reductive elimination forges the desired C-C or C-X bond and regenerates the active Ni(I) catalyst, thus completing the catalytic cycle. chemrxiv.orgnih.gov This strategy has been applied to challenging cross-coupling reactions, such as the arylation of alcohols, by activating them as radical precursors. nih.gov

Asymmetric Catalysis involving Sulfide Derivatives (e.g., Epoxidation of Aldehydes)

The asymmetric epoxidation of aldehydes is a cornerstone of modern organic synthesis, providing chiral epoxides that are versatile building blocks for a multitude of complex molecules. One of the powerful strategies to achieve this is through the use of chiral sulfur ylides in what is known as the Corey-Chaykovsky reaction. clockss.orgorganic-chemistry.org In this type of reaction, a chiral sulfide is converted into a corresponding chiral sulfonium ylide, which then reacts with an aldehyde to form an epoxide with high stereoselectivity. clockss.orgmdpi.com

The general catalytic cycle involves two main methods for generating the crucial sulfur ylide intermediate from a sulfide:

Alkylation-Deprotonation : The sulfide is alkylated (e.g., with an alkyl halide), forming a sulfonium salt. Subsequent deprotonation with a strong base generates the reactive ylide. organic-chemistry.orgbristol.ac.uk

Metal-Catalyzed Carbene Transfer : A diazo compound reacts with a metal catalyst (e.g., rhodium or copper complexes) to form a metal carbene, which is then transferred to the sulfide to generate the ylide under neutral conditions. bristol.ac.uk

While this compound itself is not typically employed as the chiral catalyst, its structure is foundational to understanding the reactivity of the functional sulfides used in these transformations. Research in this area focuses on meticulously designed chiral sulfides that possess rigid, sterically defined environments to maximize enantioselectivity. clockss.orgnih.govnih.gov For instance, C2-symmetrical chiral sulfides derived from tartaric acid have been developed and successfully used as catalysts in the asymmetric epoxidation of various aromatic and unsaturated aldehydes, achieving high yields and significant enantiomeric excess (e.e.). clockss.org Similarly, bridged bicyclic sulfides derived from camphor (B46023) have been shown to be highly effective, underscoring the importance of the sulfide's three-dimensional structure in controlling the stereochemical outcome of the reaction. nih.govnih.gov

The reaction of these chiral sulfur ylides with aldehydes proceeds via a betaine (B1666868) intermediate, which then undergoes ring closure to deliver the epoxide and regenerate the chiral sulfide catalyst. mdpi.combristol.ac.uk This catalytic approach is a powerful method for producing synthetically valuable aryl, alkyl, and vinyl-substituted epoxides. mdpi.combristol.ac.uk

Table 1: Representative Results for Asymmetric Epoxidation of Aldehydes using Chiral Sulfide Catalysts Note: The following table presents data for representative advanced chiral sulfides, as specific catalytic data for the achiral this compound in asymmetric epoxidation is not the focus of literature.

| Aldehyde Substrate | Chiral Sulfide Type | Enantiomeric Excess (e.e.) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | TBDMS ether of tartaric acid derived sulfide | 68% | 80% | clockss.org |

| 4-Chlorobenzaldehyde | TBDMS ether of tartaric acid derived sulfide | 70% | 85% | clockss.org |

| trans-Cinnamaldehyde | TBDMS ether of tartaric acid derived sulfide | 75% | 72% | clockss.org |

| Benzaldehyde | Camphor-derived bicyclic sulfide | >98% | High | nih.govnih.gov |

Controlled Ring-Opening Polymerization Mediation

Direct mediation of ring-opening polymerization (ROP) by this compound is not a widely documented application. However, the broader class of sulfur-containing compounds is central to advanced polymerization techniques that control polymer architecture, such as radical ring-opening polymerization (rROP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. d-nb.inforsc.org

The concept of mediation is exemplified in techniques like RAFT polymerization, which utilizes thiocarbonylthio compounds to control molecular weight and achieve low polydispersity. wikipedia.orgscispace.com A closely related strategy, known as "thiyl radical addition-fragmentation chain transfer" (SRAFT), employs allyl sulfides as chain transfer agents to reversibly deactivate propagating thiyl radicals. d-nb.info This mechanism is particularly relevant for the rROP of cyclic allylic sulfide monomers. d-nb.info The process relies on the reversible addition of a propagating radical to the sulfide, followed by fragmentation, which allows for the controlled growth of polymer chains. nih.gov

While this compound lacks the necessary allyl group for this specific SRAFT mechanism, this field of research highlights the critical role of the sulfide functional group in mediating polymerization processes through addition-fragmentation pathways. These methods are instrumental in synthesizing polymers with novel properties, including degradable backbones. d-nb.info

Integration into Complex Synthetic Strategies

The structural motifs within this compound are frequently incorporated into complex synthetic strategies like multi-component and domino reactions, often through the use of more reactive precursors or derivatives.

Multi-component Reactions

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to build complex products, are highly valued for their efficiency and atom economy. nih.gov While this compound is not typically a direct starting material in MCRs, its chemical precursors and derivatives are widely used. The phenacyl group is a common building block, usually introduced via the more reactive phenacyl halides, such as phenacyl bromide. researchgate.netsci-hub.ru Numerous MCRs utilize phenacyl bromide to synthesize a vast array of heterocyclic compounds, including pyrroles, thiazoles, and oxazoles. sci-hub.ruresearchgate.net

More directly related, phenacyl sulfur ylides, which can be generated from phenacyl sulfonium salts, participate in photoredox-catalyzed MCRs. rsc.org For example, a visible-light-induced reaction between α-carbonyl sulfur ylides, 2-vinylanilines, and sulfonyl chlorides has been developed to construct sulfonated 2,3-disubstituted indolines. rsc.org These reactions proceed under redox-neutral conditions and showcase how the reactive ylide derived from the phenacyl sulfide core can be integrated into sophisticated, one-pot transformations. rsc.org

Domino Photochemical Reactions

Phenacyl sulfides are excellent substrates for domino photochemical reactions, providing access to complex molecular architectures under mild, light-induced conditions. acs.orgnih.gov A significant application is the synthesis of thietane derivatives through an innovative two-step domino sequence. researchgate.netacs.orgresearchgate.net

The process is initiated by a Norrish Type II fragmentation of the phenacyl sulfide. acs.orgresearchgate.net Upon UV irradiation, the carbonyl group's oxygen atom abstracts a hydrogen atom from the γ-carbon (the methylene (B1212753) group adjacent to the sulfur). This is followed by cleavage of the bond between the α- and β-carbons, generating acetophenone and a highly reactive, transient thiocarbonyl intermediate (a thioaldehyde or thioketone). researchgate.netresearchgate.net

This unstable thiocarbonyl does not need to be isolated. In the presence of an alkene, it immediately undergoes a thia-Paternò–Büchi reaction , a [2+2] photocycloaddition, to form the final thietane ring system. acs.orgresearchgate.netresearchgate.net

Table 2: Domino Photochemical Reaction of Phenacyl Sulfides

| Reaction Sequence | Description | Key Intermediates | Final Product | Reference |

|---|

This domino strategy is powerful because it uses stable, readily available phenacyl sulfides to generate the otherwise unstable thiocarbonyls in situ, which are then trapped to construct the four-membered sulfur-containing heterocycle. acs.org The regio- and diastereoselectivity of the cycloaddition can be controlled by tuning the electronic properties and steric hindrance of the reactants, making it a versatile method for accessing a diverse library of substituted thietanes. acs.orgresearchgate.net

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

While traditional methods for synthesizing phenacyl phenyl sulfide (B99878), such as the nucleophilic substitution between phenacyl bromide and thiophenol, are well-established, future research is geared towards greener, more efficient, and versatile protocols. ontosight.ai

Green Chemistry Approaches : An emerging trend is the use of environmentally benign catalysts and reaction media. For instance, the use of solid catalysts like bentonite (B74815) clay in related syntheses involving phenacyl bromide highlights a move towards cost-effective and easily separable catalytic systems. researchgate.net

Flow Chemistry : Continuous-flow synthesis is another promising avenue. The application of flow photochemistry to reactions involving phenacyl sulfide derivatives has demonstrated the potential for improved yields, scalability, and safety compared to traditional batch processes. beilstein-journals.orgmdpi.com This methodology allows for precise control over reaction parameters, which is crucial for optimizing complex transformations.

Novel Reagents : The development of alternative thiolating agents is a key area of interest. The use of Bunte salts (sodium S-organyl sulfurothioates) to react with β-keto esters represents an innovative strategy to produce α-thio ketones, a core structure of phenacyl phenyl sulfide. nih.gov This method advantageously avoids the use of volatile and malodorous thiols, which are common in conventional syntheses. nih.gov

Photocatalytic Methods : Visible-light photoredox catalysis is being explored for the construction of the α-aryl ketone scaffold. researchgate.net Mechanistic studies suggest that a photocatalytically generated bromine radical can enable benzylic C-H cleavage, activating coupling partners for asymmetric synthesis, representing a mild and powerful future strategy. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Bunte Salt Chemistry | Reacts β-keto esters with sodium S-organyl sulfurothioates. nih.gov | Avoids use of foul-smelling thiols; stable precursors. nih.gov |